molecular formula C5H7N3O3 B057044 (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol CAS No. 39070-14-9

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

Cat. No. B057044
CAS RN: 39070-14-9
M. Wt: 157.13 g/mol
InChI Key: WXSSUDRHAJTESR-UHFFFAOYSA-N
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Description

    • This compound belongs to a class of imidazole derivatives, which are notable for their diverse applications in chemical synthesis and pharmaceuticals.
  • Synthesis Analysis

    • The synthesis of derivatives related to (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol can be achieved through various methods, including the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. The alcohols formed are convertible into carbonyl compounds via quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
  • Molecular Structure Analysis

    • Imidazole derivatives exhibit a stable molecular structure, often regarded as a masked form of the carbonyl group, and can serve as synthons for various group formations. This structural stability is crucial for its reactions and properties (Ohta et al., 1987).
  • Chemical Reactions and Properties

    • Imidazole derivatives undergo various chemical reactions, including methylation and nitroarene transformations. For instance, RuCl3-catalyzed N-methylation of amines using methanol as a C1 synthon demonstrates the versatility of imidazole-related compounds in organic synthesis (Sarki et al., 2021).
  • Physical Properties Analysis

    • Specific physical properties such as solubility, lipophilicity, and molecular property predictions can be assessed using various computational tools, as demonstrated in research on isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones, which share structural similarities with (1-Methyl-2-nitro-1h-imidazol-5-yl)methanol (Rajanarendar et al., 2015).
  • Chemical Properties Analysis

    • The chemical properties of imidazole derivatives can be explored through various chemical reactions. For example, palladium-catalyzed methylation of nitroarenes using methanol highlights the reactivity and applicability of these compounds in synthesis (Wang, Neumann, & Beller, 2019).
  • References

    • For more detailed references and further research, please consult the linked papers.

Scientific Research Applications

  • Hypoxia-Activated Prodrugs of SN-38 :

    • Researchers designed hypoxia-activated prodrugs by conjugating this compound with 7-ethyl-10-hydroxy camptothecin (SN-38), showing promise as a hypoxia-selective antitumor agent (Jin, Zhang, & Lu, 2017).
  • Synthesis and Application in Organic Chemistry :

  • Palladium-Catalyzed Methylation of Nitroarenes with Methanol :

    • A study demonstrated the use of this compound in the synthesis of N-methyl-arylamines from nitroarenes using methanol, indicating its utility in the efficient diversification of aromatic nitro compounds (Wang, Neumann, & Beller, 2019).
  • Selective COX-2 Inhibitor Synthesis :

    • Research focused on synthesizing derivatives of this compound as selective COX-2 inhibitors, aiming to reduce gastrointestinal adverse effects of traditional NSAIDs (Tabatabai, Rezaee, & Kiani, 2012).
  • Synthesis in Molecularly Targeted Hypoxia-Activated Prodrugs :

    • This compound was utilized in the synthesis of bioreductive prodrugs, targeting compound delivery to hypoxic regions in biological systems (O’Connor et al., 2016).

Safety And Hazards

“(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol” is a toxic compound with irritant and corrosive properties. Contact with skin, eyes, and mucous membranes should be avoided. Care should be taken to avoid fire sources and high temperatures when using and preparing this compound .

properties

IUPAC Name

(3-methyl-2-nitroimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)2-6-5(7)8(10)11/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSSUDRHAJTESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878799
Record name Hydroxydimetridrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-2-nitro-1h-imidazol-5-yl)methanol

CAS RN

39070-14-9, 936-05-0
Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
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Record name 1-Methyl-2-nitro-1H-imidazole-5-methanol
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Record name 39070-14-9
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Record name Hydroxydimetridrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-METHANOL
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SM19TN0H
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Synthesis routes and methods I

Procedure details

To a solution of 1.55 g. of 1-methyl-2-nitro-5-imidazolecarboxaldehyde in 200 ml. of ethanol, a solution of 1.9 g. of NaBH4 in 150 ml. of ethanol is added at about -4° C. After stirring for 15 minutes at 0° C., the excess of NaBH4 is decomposed with 10% hydrochloric acid and the reaction mixture is filtered. the residue, which is obtained by evaporation of the filtrate, is crystallized from acetone and yield 1 g. of the title product which melts at 142°-144° C.
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Synthesis routes and methods II

Procedure details

To 0.2 g. of 5-carbethoxy-1-methyl-2-nitroimidazole in 30 ml. of tetrahydrofuran, 0.044 g. of LiBH4 is gradually added under stirring at room temperature. After stirring for 48 hours, the excess of LiBH4 is decomposed with 10% hydrochloric acid, the reaction mixture is filtered and the filtrated is evaporated to dryness under vacuum. The residue is taken up with acetone. Inorganic salts are filtered off and the solution is evaporated. The oily residue is chromatographed through 7 g. of silica gel, by eluting with chloroform containing from 1% to 3% (v/v) of methanol. After concentration of the portions containing the product, 0.052 g. (33%) of 1-methyl-2-nitro-5-hydroxymethylimidazole is obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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